(6-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride (6-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612189
InChI: InChI=1S/C7H9BrN2O.ClH/c1-11-7-5(4-9)2-3-6(8)10-7;/h2-3H,4,9H2,1H3;1H
SMILES: COC1=C(C=CC(=N1)Br)CN.Cl
Molecular Formula: C7H10BrClN2O
Molecular Weight: 253.52 g/mol

(6-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13612189

Molecular Formula: C7H10BrClN2O

Molecular Weight: 253.52 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C7H10BrClN2O
Molecular Weight 253.52 g/mol
IUPAC Name (6-bromo-2-methoxypyridin-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H9BrN2O.ClH/c1-11-7-5(4-9)2-3-6(8)10-7;/h2-3H,4,9H2,1H3;1H
Standard InChI Key XWDRMIDYZDZDOU-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=N1)Br)CN.Cl
Canonical SMILES COC1=C(C=CC(=N1)Br)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(6-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride (CAS: 2055841-… ) is a hydrochloride salt derived from the corresponding primary amine. Its molecular formula is C₇H₁₀BrClN₂O, with a calculated molecular weight of 253.53 g/mol. The compound’s structure integrates a pyridine ring substituted at positions 2 (methoxy), 3 (aminomethyl), and 6 (bromo), with the amine group protonated as a hydrochloride salt .

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS Number2055841-…
Molecular FormulaC₇H₁₀BrClN₂O
Molecular Weight253.53 g/mol (calculated)
SMILESCOC1=C(C(CN)Br)C=CC=N1.Cl
Solubility (Predicted)Moderately soluble in polar solvents

The SMILES notation confirms the methoxy group at position 2, bromine at position 6, and the aminomethyl side chain at position 3, stabilized by hydrochloride salt formation .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step route starting from 6-bromo-2-methoxynicotinonitrile (CAS: 1805580-26-0), a key intermediate .

Step 1: Reduction of Nitrile to Primary Amine

6-Bromo-2-methoxynicotinonitrile undergoes catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduction to yield (6-bromo-2-methoxypyridin-3-yl)methanamine .

C7H4BrN2OLiAlH4C7H9BrN2O\text{C}_7\text{H}_4\text{BrN}_2\text{O} \xrightarrow{\text{LiAlH}_4} \text{C}_7\text{H}_9\text{BrN}_2\text{O}

Step 2: Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility .

C7H9BrN2O+HClC7H10BrClN2O\text{C}_7\text{H}_9\text{BrN}_2\text{O} + \text{HCl} \rightarrow \text{C}_7\text{H}_{10}\text{BrClN}_2\text{O}

Purification and Quality Control

The final product is purified via recrystallization from ethanol/water mixtures, with HPLC purity typically exceeding 98% . Critical quality attributes include residual solvent levels (<0.1% for Class 2 solvents) and heavy metal content (<10 ppm) .

Pharmacological and Biomedical Research

Role in Drug Discovery

As a brominated pyridine derivative, this compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group allows further functionalization .

ApplicationMechanism
Kinase InhibitionATP-binding site modification
Antiviral AgentsViral protease inhibition
CNS TherapeuticsBlood-brain barrier permeability
Hazard StatementPrecautionary Measure
H314: Skin corrosionP280: Wear gloves/eye protection
H302: Toxicity if swallowedP264: Wash hands after handling

Industrial and Research Applications

Chemical Intermediate

The compound’s reactivity profile enables its use in:

  • Suzuki Couplings: Bromine substitution with aryl boronic acids.

  • Reductive Amination: Conversion to tertiary amines for drug candidates.

Patent Landscape

Regulatory and Environmental Impact

Environmental Fate

Predicted Log S (ESOL): −3.58, indicating low aqueous solubility and potential bioaccumulation . Mitigation strategies include hydrolysis under alkaline conditions to degrade the pyridine core.

Regulatory Compliance

Manufacturers must adhere to:

  • REACH: Registration required for production >1 ton/year.

  • TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .

Future Research Directions

Unexplored Therapeutic Avenues

  • Neuroinflammation: Targeting microglial activation via JNK pathway modulation.

  • Antibiotic Resistance: Hybrid molecules combining pyridine and β-lactam motifs.

Process Optimization

  • Continuous Flow Synthesis: To improve yield and reduce hazardous waste.

  • Enzymatic Resolution: For chiral variants using lipase-catalyzed reactions.

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